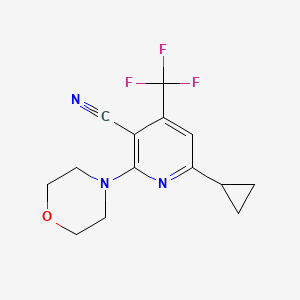

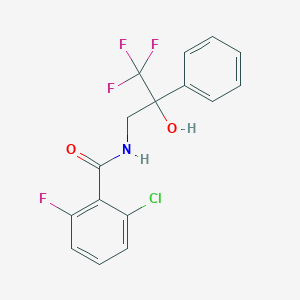

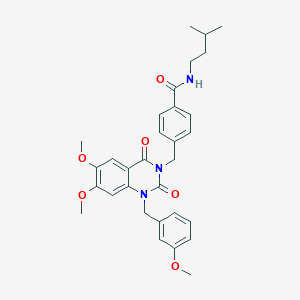

![molecular formula C15H8Cl2F3N3S B2646573 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 723332-80-7](/img/structure/B2646573.png)

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

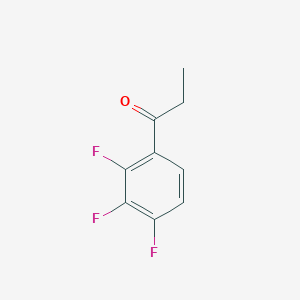

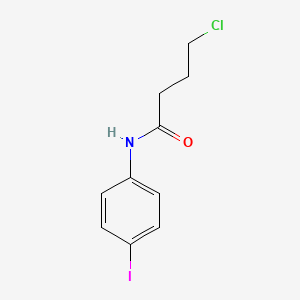

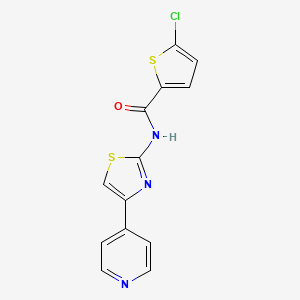

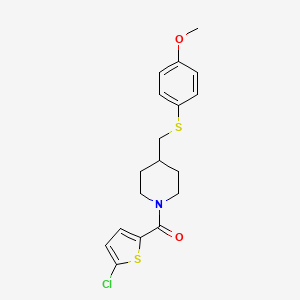

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and triazole precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups that could influence its properties and reactivity. These include the triazole ring, two phenyl rings, and a thiol group. The presence of chloro and trifluoromethyl substituents on the phenyl rings could also significantly affect the compound’s behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of the polar thiol group and the aromatic rings suggests that it might have moderate solubility in polar organic solvents .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the prominent applications of triazole derivatives involves the prevention of metal corrosion. These compounds, including 4H-1,2,4-triazole derivatives, are studied for their effectiveness as corrosion inhibitors. For instance, their adsorption properties on mild steel surfaces in hydrochloric acid solutions were evaluated, showing significant inhibition efficiency. This suggests that certain 4H-triazole derivatives can serve as effective corrosion inhibitors, with their efficiency depending on the nature and type of substituents present in the molecule. The studies utilized techniques like weight loss and electrochemical methods to establish that these triazoles could act as mixed-type inhibitors, with efficiencies reaching up to 99.6% under certain conditions (Bentiss et al., 2007).

Electrochemical Behavior

The electrochemical behavior of thiotriazoles in aqueous-alcoholic media has been studied, focusing on their oxidation mechanisms. Such compounds, including variants of 1,2,4-triazole, exhibit similar redox behavior under specified conditions. The electrooxidation process primarily involves the oxidation of thiol compounds, followed by a dimerization process. This research provides insights into the electrochemical properties of thiotriazoles, laying the groundwork for their application in various chemical and electrochemical fields (Fotouhi et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of fused heterocyclic triazolothiadiazole derivatives have been conducted. These studies have revealed that certain derivatives exhibit promising antimicrobial properties, making them potential candidates for developing new antimicrobial agents. The structural variations and substitution patterns play a critical role in determining their activity, highlighting the chemical diversity and potential of triazole derivatives in pharmaceutical research (Almajan et al., 2010).

Molecular-Level Inhibition Studies

Research has also delved into the molecular-level understanding of the inhibition efficiency of triazole derivatives, particularly in the context of zinc corrosion in acidic media. Through quantum chemical approaches, studies have explored the relationship between molecular structures and inhibition efficiencies, underscoring the significant role of thiophenyl group placement in enhancing activity (Gece & Bilgiç, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-4-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3N3S/c16-9-3-1-2-8(6-9)13-21-22-14(24)23(13)10-4-5-12(17)11(7-10)15(18,19)20/h1-7H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUBJZZIEBUPIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)

![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)